molecular formula C17H19FN2O2S B5541813 1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE

1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE

Cat. No.: B5541813
M. Wt: 334.4 g/mol
InChI Key: UHYMQAGBRQDUNN-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzenesulfonyl group and a methylphenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and 4-methylphenylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

    Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted piperazines.

Scientific Research Applications

1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibition and receptor binding.

    Industry: In the material science industry, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to the modulation of their activity.

    Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways, where the compound can influence cellular responses by binding to key proteins or enzymes.

Comparison with Similar Compounds

1-(4-FLUOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE and 1-(4-BROMOBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE share structural similarities but differ in their halogen substituents.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)23(21,22)17-8-4-15(18)5-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYMQAGBRQDUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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